molecular formula C20H23N5O3 B2713789 6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 876902-42-0

6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2713789
CAS RN: 876902-42-0
M. Wt: 381.436
InChI Key: CFSHRHUXHOEJKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-Methoxyphenyl)methyl]-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Purine Analogs

The compound under discussion is closely related to purine analogs, which are significant in the synthesis of nucleoside and nucleotide analogs. Research by Alves et al. (1994) and Proença et al. (2004) has shown the synthetic pathways for creating disubstituted 1-benzylimidazoles, which are crucial precursors to purine analogs. These methodologies involve reactions of benzylisonitrile with diaminomaleonitrile and the cyclization of amidines to yield imidazoles, eventually leading to various purine derivatives through reactions with acetone, butane-2,3-dione, and pentane-2,4-dione. Such purine analogs are explored for their potential biological activities and applications in medicinal chemistry (Alves, M., Proença, M., & Booth, B., 1994).

Antiviral and Antihypertensive Activity

Another study by Nilov et al. (1995) highlights the synthesis of 7,8-polymethylenehypoxanthines, which are precursors to 6-amino and 6-alkylmercapto-7,8-polymethylenepurines, along with 1-substituted-7,8-polymethylenehypoxanthines. These compounds were synthesized from diethylacetal of dimethylformamide and 4-amino-5-ethoxycarbonyl-1,2-polymethyleneimidazoles. The antiviral and antihypertensive activities of these purine derivatives were examined, indicating the potential therapeutic applications of such compounds (Nilov, D., Kadushkin, A., Kerbnikova, I. F., et al., 1995).

Photochromism in Solution

Research by Bai et al. (2010) on the synthesis of dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazolyl derivatives, including those with methoxyphenyl groups, revealed that these compounds exhibit photochromism in solution upon irradiation. This property is significant for developing materials with light-responsive behaviors, applicable in sensors and molecular switches (Bai, Jinhe, Han, Xiaopeng, Wang, Yong-mei, & Meng, J., 2010).

Reactivity and Spectroscopic Characterization

A study focused on the reactivity and spectroscopic characterization of imidazole derivatives, including those with methoxyphenyl substituents, combines experimental and computational approaches to understand their specific properties. This work, aiming at exploring the electronic aspects and reactivities of such compounds, contributes to the broader field of material science and organic synthesis, especially in designing compounds with desired reactivities and electronic properties (Hossain, M., Thomas, R., Mary, Y., et al., 2018).

properties

IUPAC Name

6-[(4-methoxyphenyl)methyl]-4,7-dimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-5-10-23-18(26)16-17(22(3)20(23)27)21-19-24(13(2)11-25(16)19)12-14-6-8-15(28-4)9-7-14/h6-9,11H,5,10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSHRHUXHOEJKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3CC4=CC=C(C=C4)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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